4-Oxo-4-(phenethyloxy)butanoic acid

Descripción general

Descripción

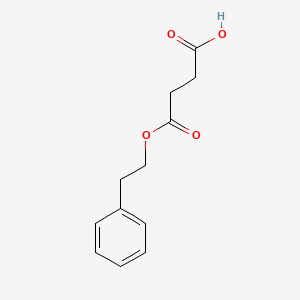

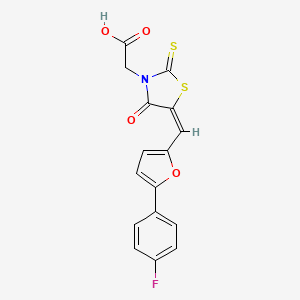

4-Oxo-4-(phenethyloxy)butanoic acid is a compound that has drawn the attention of researchers in different fields. It has a CAS Number of 153824-41-0 and a molecular weight of 222.24 . The IUPAC name for this compound is 4-oxo-4-(2-phenylethoxy)butanoic acid .

Synthesis Analysis

The synthesis of 4-oxo-4-phenyl butanoic acid, a similar compound, has been reported to be achieved by the Friedel–Craft’s reaction between succinic anhydride and benzene in the presence of anhydrous aluminium chloride .Molecular Structure Analysis

The molecular formula of this compound is C12H14O4 . The InChI code for this compound is 1S/C12H14O4/c13-11(14)6-7-12(15)16-9-8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,13,14) .Chemical Reactions Analysis

The oxidation of 4-oxo-4-phenyl butanoic acid has been studied in the binary mixture of acetic acid and water as the solvent medium. For the oxidation of 4-oxo-4-phenyl butanoic acid, the reaction rate increased remarkably with the increase in the proportion of acetic acid in the solvent medium .Aplicaciones Científicas De Investigación

Environmental Fate and Aquatic Effects

4-Oxo-4-(phenethyloxy)butanoic acid, as part of a broader category of compounds, has significant environmental relevance. Research into similar compounds, such as C4 oxo-process chemicals (butyl acetate, 1-butanol, isobutyl alcohol) and C8 (2-ethylhexanol and 2-ethylhexanoic acid), indicates their environmental behavior. These chemicals are characterized by their solubility, volatility, and biodegradability. Manufacturing processes, which typically involve enclosed equipment, limit environmental releases mostly to volatilization during use, handling, or transport. C4 compounds, being more soluble and volatile, bind less to soil and sediment than C8 compounds. Their biodegradability, as shown in OECD and APHA tests, suggests a rapid environmental degradation, reducing potential aquatic life threats due to inadvertent releases (Staples, 2001).

Oxidative Stress and Malaria

The oxidative stress induced by falciparum malaria, leading to complications like severe anemia, cerebral malaria, and immunodepression, has been a focus of research. The oxidative stress and lipoperoxidation product, 4-hydroxynonenal (4-HNE), plays a critical role in the pathogenesis of severe malaria anemia and malaria immunodepression. Understanding the impact of oxidative stress and 4-HNE in malaria suggests potential therapeutic interventions for managing the oxidative stress associated with malaria complications (Schwarzer, Arese, & Skorokhod, 2015).

Biological and Industrial Importance of Levulinic Acid

Levulinic acid (LEV), produced entirely from biomass, has garnered attention for its potential in drug synthesis and other medical applications. It acts as a precursor to various chemicals and has a significant impact on reducing drug synthesis costs, making reactions cleaner. Its application in cancer treatment, medical materials, and as a modifier in drug synthesis showcases its versatility. The review of LEV in various medical fields highlights its potential to revolutionize drug synthesis and applications in medicine, emphasizing the need for further research to unlock its full potential (Zhang et al., 2021).

Wastewater Treatment in Pesticide Industry

The pesticide industry's wastewater, containing toxic pollutants like phenoxy acids, presents significant environmental challenges. Research focusing on treatment options indicates that biological processes and granular activated carbon are effective in removing these contaminants. This knowledge is crucial for designing treatment plants capable of handling the complex mixture of compounds found in pesticide production wastewater, ensuring compliance with environmental regulations and minimizing ecological impact (Goodwin et al., 2018).

Oxidative Stress Markers in Disease

The study of linoleic acid derivatives, including hydroxyoctadecadienoic acids, has revealed their role in regulating inflammation related to metabolic syndrome and cancer. These derivatives influence cellular processes crucial for disease progression, offering insights into their potential therapeutic applications. Understanding how these compounds modulate inflammation and metabolic pathways can lead to new treatment strategies for diseases characterized by oxidative stress and inflammation (Vangaveti et al., 2016).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

4-oxo-4-(2-phenylethoxy)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c13-11(14)6-7-12(15)16-9-8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRVZRNOWHCEDRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCOC(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(benzo[d]isoxazol-3-yl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)methanesulfonamide](/img/structure/B2566287.png)

![2-[(2-Fluorophenyl)sulfanyl]acetohydrazide](/img/structure/B2566289.png)

![3-[[1-(Oxolan-3-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2566294.png)

![7-(4-Benzylpiperidin-1-yl)-3-ethyltriazolo[4,5-d]pyrimidine](/img/structure/B2566297.png)

![3-[3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2566298.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acrylamide](/img/structure/B2566306.png)

![N-(1-cyano-1-methylethyl)-2-[4-(propane-2-sulfonyl)phenyl]acetamide](/img/structure/B2566307.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-fluorobenzamido)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide](/img/structure/B2566309.png)